An In-depth Technical Guide on the Physical Properties of (4-(Butylsulfinyl)phenyl)boronic acid
An In-depth Technical Guide on the Physical Properties of (4-(Butylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of (4-(Butylsulfinyl)phenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized experimental protocols for the characterization of arylboronic acids, which are applicable to the title compound.
Core Physical Properties
(4-(Butylsulfinyl)phenyl)boronic acid is a solid organoboron compound.[1] Key identifying information and basic physical properties have been compiled from chemical supplier data.
Table 1: Summary of Physical Properties for (4-(Butylsulfinyl)phenyl)boronic acid
| Property | Value | Source |
| CAS Number | 1217501-01-3 | CymitQuimica[1] |
| Molecular Formula | C₁₀H₁₅BO₃S | CymitQuimica[1] |
| Molecular Weight | 226.10 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
| Purity | ~97% | CymitQuimica[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physical Property Determination
Determination of Melting Point
The melting point of a solid arylboronic acid can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded. It is crucial to use a dry sample, as arylboronic acids can form anhydrides (boroxines) upon heating, which may affect the melting point.
Determination of Solubility
The solubility of arylboronic acids can be determined in various organic solvents. A common experimental approach is the dynamic method.
Protocol: Dynamic Solubility Measurement
-
A sample of the arylboronic acid of a known composition is prepared in a chosen solvent within a vessel equipped with a stirrer and a temperature probe.
-
The biphasic mixture is heated at a slow, controlled rate (e.g., 0.3 K/h) with vigorous stirring.
-
The disappearance of turbidity, indicating complete dissolution of the solid, is monitored using a luminance probe to detect changes in light intensity transmitted through the solution.[2]
-
The temperature at which the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.
-
This process is repeated with different compositions to generate a solubility curve. Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2]
Determination of Acidity Constant (pKa)
The pKa of an arylboronic acid can be determined by UV-Vis spectrophotometry. This method relies on the different UV absorption spectra of the acidic (trigonal) and basic (tetragonal) forms of the boronic acid.
Protocol: pKa Determination by UV-Vis Spectrophotometry
-
A stock solution of the arylboronic acid (e.g., 1.0 mM) is prepared in a suitable buffer system (e.g., 0.1 M phosphate buffer).[3]
-
A series of solutions with varying pH values are prepared from the stock solution.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The change in absorbance at a specific wavelength is monitored as a function of pH.
-
The pKa is determined by fitting the resulting titration curve to the Henderson-Hasselbalch equation. For comparison, the pKa of phenylboronic acid is approximately 8.8, while electron-withdrawing groups on the phenyl ring can lower this value.[3]
Spectroscopic Characterization
Standard spectroscopic techniques are essential for confirming the structure and purity of (4-(Butylsulfinyl)phenyl)boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For arylboronic acids, the chemical shifts of the aromatic protons and carbons provide information about the substitution pattern. ¹¹B NMR can also be used to characterize the boron center.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. Characteristic peaks for arylboronic acids include B-O stretching vibrations (around 1310-1392 cm⁻¹) and B-C stretching vibrations (around 1000-1090 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a novel or uncharacterized arylboronic acid like (4-(Butylsulfinyl)phenyl)boronic acid.
